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Compound of Interest

Compound Name: NRA-0160

Cat. No.: B1662776

MSDC-0160 is a thiazolidinedione (TZD) derivative that distinguishes itself from earlier
compounds in its class, like pioglitazone, by its primary mode of action. Instead of directly
activating the peroxisome proliferator-activated receptor-gamma (PPARy), MSDC-0160
selectively inhibits the mitochondrial pyruvate carrier (MPC). This inhibition reduces the
transport of pyruvate into the mitochondrial matrix, leading to a metabolic shift. The cell is
prompted to utilize alternative energy sources, such as fatty acids and ketone bodies, which
can have profound effects on cellular function and survival, particularly in the context of
disease. This mechanism is believed to underlie its insulin-sensitizing effects and its potential
neuroprotective properties through the modulation of the mTOR signaling pathway and
reduction of neuroinflammation.
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Figure 1: Simplified signaling pathway of MSDC-0160's mechanism of action.

Clinical Trial Data: Alzheimer's Disease

A key area of investigation for MSDC-0160 has been its potential to combat the metabolic
defects observed in Alzheimer's disease, specifically the decline in cerebral glucose utilization.

Phase lla Clinical Trial (NCT01374438)

This randomized, double-blind, placebo-controlled study evaluated the effect of MSDC-0160 on
brain glucose metabolism in patients with mild Alzheimer's disease.

Experimental Protocol:

o Participants: Individuals with a diagnosis of probable mild Alzheimer's disease.
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e Intervention: 150 mg of MSDC-0160 administered orally once daily for 12 weeks.

o Comparator: Placebo.

e Primary Outcome: Change in brain glucose utilization as measured by fluorodeoxyglucose

positron emission tomography (FDG-PET). The results were reported as Standardized

Uptake Value Ratios (SUVRS) with the cerebellum as the reference region.[1][2]

e Regions of Interest: Pre-specified regions included the posterior cingulate, parietal cortex,

lateral temporal cortex, medial temporal cortex, and anterior cingulate-medial frontal cortex.

[1][2]

Results:

While the study did not show a statistically significant difference between the MSDC-0160 and

placebo groups in the pre-defined primary endpoint when referenced to the pons or whole

brain, a key finding emerged when the data was referenced to the cerebellum. In the placebo

group, there was a significant decline in glucose metabolism in several brain regions

associated with Alzheimer's disease. In contrast, the participants treated with MSDC-0160 did

not show this decline, suggesting a maintenance of brain glucose metabolism.[3]

Brain Region

MSDC-0160 (150 mg) Placebo

Anterior Cingulate

Maintained Glucose

Metabolism

Significant Decline

Posterior Cingulate

Maintained Glucose

Metabolism

Significant Decline

Parietal Cortex

Maintained Glucose

Metabolism

Significant Decline

Lateral Temporal Cortex

Maintained Glucose

Metabolism

Significant Decline

Medial Temporal Cortex

Maintained Glucose

Metabolism

Significant Decline

Table 1. Summary of FDG-PET Imaging Results in the Phase lla Alzheimer's Disease Trial.
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Comparison with Alternative Alzheimer's Therapies

Current standard-of-care for Alzheimer's disease primarily involves symptomatic treatments
such as cholinesterase inhibitors and NMDA receptor antagonists. Emerging therapies are
exploring various mechanisms, including amyloid-beta and tau protein targeting. More recently,
GLP-1 receptor agonists like semaglutide and liraglutide are being investigated for their
potential neuroprotective effects, with some studies suggesting they may reduce brain
shrinkage and cognitive decline. MSDC-0160's unique approach of targeting mitochondrial
metabolism offers a distinct and potentially complementary strategy to these other therapeutic
avenues.

Clinical Trial Data: Type 2 Diabetes

MSDC-0160 was also evaluated for its insulin-sensitizing effects in patients with type 2
diabetes, with a direct comparison to the established TZD, pioglitazone.

Phase IIb Clinical Trial

This randomized, double-blind, placebo- and active-controlled study assessed the efficacy and
safety of different doses of MSDC-0160.

Experimental Protocol:

Participants: 258 patients with type 2 diabetes.

e Intervention: Oral administration of MSDC-0160 at doses of 50 mg, 100 mg, or 150 mg once
daily for 12 weeks.

o Comparators: Placebo and 45 mg of pioglitazone once dalily.

e Primary Endpoints: Change in fasting plasma glucose (FPG) and glycated hemoglobin
(HbA1c).

o Safety Endpoints: Incidence of adverse events, including fluid retention-related effects
(changes in hemoglobin, hematocrit, and red blood cells) and body weight.

Results:
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The two higher doses of MSDC-0160 (100 mg and 150 mg) demonstrated a reduction in
fasting glucose and HbAlc that was comparable to that of pioglitazone. A significant
differentiating factor was the safety profile. Treatment with MSDC-0160 resulted in
approximately 50% less fluid retention compared to pioglitazone, as indicated by smaller
reductions in hematocrit, red blood cell count, and total hemoglobin.

Change in
Treatment Fasting Change in Change in Change in
Group Plasma HbAlc Hemoglobin Body Weight
Glucose
Placebo - - Minimal Change Slight Decrease
~50% less
MSDC-0160 (50 . " _ .
) Not specified Not specified reduction than Slight Increase
m
g Pioglitazone
Significant Significant
. i ~50% less
MSDC-0160 Reduction Reduction ) )
o o reduction than Slight Increase
(100 mg) (similar to (similar to o
o o Pioglitazone
Pioglitazone) Pioglitazone)
Significant Significant
) ) ~50% less
MSDC-0160 Reduction Reduction . _
o o reduction than Slight Increase
(150 mg) (similar to (similar to o
o o Pioglitazone
Pioglitazone) Pioglitazone)
Pioglitazone (45 Significant Significant Significant Significant
mg) Reduction Reduction Reduction Increase

Table 2: Comparative Efficacy and Safety of MSDC-0160 and Pioglitazone in Type 2 Diabetes.
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Figure 2: Experimental workflow for the Phase Ilb type 2 diabetes clinical trial.

Preclinical Data: Parkinson's Disease

In preclinical models of Parkinson's disease, MSDC-0160 has shown promise in mitigating

neurodegeneration.

Experimental Protocol (6-Hydroxydopamine Rat Model):

Model: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the

substantia nigra of rats to induce dopaminergic neuron loss, a key pathological feature of

Parkinson's disease.

Intervention: Chronic oral administration of MSDC-0160.
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e Assessments:
o Motor Behavior: Evaluation of motor function to assess the degree of parkinsonism.

o Neuroprotection: Immunohistochemical analysis to quantify the survival of dopaminergic
neurons.

o Mechanism of Action: Measurement of mMTOR activity and markers of neuroinflammation.
Results:
Treatment with MSDC-0160 in the 6-OHDA rat model resulted in:
e Improved motor behavior.

» A significant reduction in the loss of dopaminergic neurons, indicating a neuroprotective
effect.

o Reduced activity of the mTOR pathway and decreased neuroinflammation in the brain.

Comparison with Alternative Parkinson's Therapies

The current standard of care for Parkinson's disease focuses on managing motor symptoms,
primarily through levodopa and dopamine agonists. There is a significant unmet need for
disease-modifying therapies. A number of emerging treatments are in development, targeting
various pathways including mitochondrial dysfunction, alpha-synuclein aggregation, and
neuroinflammation. Other mitochondrial modulators being investigated include MitoQ and
ursodeoxycholic acid (UDCA). MSDC-0160's ability to modulate mitochondrial metabolism and
reduce neuroinflammation positions it as a compelling candidate in this evolving therapeutic
landscape.

Conclusion

The available data on MSDC-0160 suggest a promising therapeutic profile across multiple
disease areas. Its uniqgue mechanism of action, targeting the mitochondrial pyruvate carrier,
offers a novel approach to treating metabolic and neurodegenerative disorders. In Alzheimer's
disease, it has shown the potential to preserve brain glucose metabolism. In type 2 diabetes, it
provides comparable glycemic control to an established therapy but with a significantly

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

improved safety profile regarding fluid retention. Preclinical studies in Parkinson's disease
models have demonstrated its neuroprotective effects.

Further larger and longer-term clinical trials are necessary to fully elucidate the efficacy and
safety of MSDC-0160 and to establish its place in the therapeutic armamentarium for these
complex diseases. Researchers and drug development professionals should continue to
monitor the progress of this compound as it moves through clinical development, as it
represents a potentially significant advancement in the treatment of diseases with underlying
metabolic and mitochondrial dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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